molecular formula C7H6Cl2Se B14275142 Benzene, [(dichloromethyl)seleno]- CAS No. 134480-05-0

Benzene, [(dichloromethyl)seleno]-

Cat. No.: B14275142
CAS No.: 134480-05-0
M. Wt: 240.00 g/mol
InChI Key: CYBQGYSQEHCHIO-UHFFFAOYSA-N
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Description

Benzene, [(dichloromethyl)seleno]- is an organoselenium compound characterized by the presence of a benzene ring substituted with a dichloromethyl group and a selenium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(dichloromethyl)seleno]- typically involves the reaction of benzene with dichloromethyl selenide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of Benzene, [(dichloromethyl)seleno]- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(dichloromethyl)seleno]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Benzene, [(dichloromethyl)seleno]- can yield selenoxides, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, [(dichloromethyl)seleno]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Benzene, [(dichloromethyl)seleno]- involves its interaction with molecular targets and pathways within cells. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The dichloromethyl group may also contribute to the compound’s reactivity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, [(dichloromethyl)thio]-: Contains a sulfur atom instead of selenium.

    Benzene, [(dichloromethyl)oxy]-: Contains an oxygen atom instead of selenium.

    Benzene, [(dichloromethyl)amino]-: Contains a nitrogen atom instead of selenium.

Uniqueness

Benzene, [(dichloromethyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. The selenium atom’s ability to participate in redox reactions and form stable selenides makes this compound particularly valuable in various research applications.

Properties

134480-05-0

Molecular Formula

C7H6Cl2Se

Molecular Weight

240.00 g/mol

IUPAC Name

dichloromethylselanylbenzene

InChI

InChI=1S/C7H6Cl2Se/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H

InChI Key

CYBQGYSQEHCHIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C(Cl)Cl

Origin of Product

United States

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